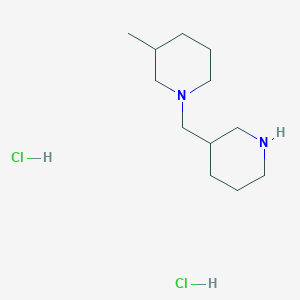![molecular formula C18H21Cl2NO B1424614 5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride CAS No. 1219979-18-6](/img/structure/B1424614.png)
5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride
Vue d'ensemble
Description
The compound you mentioned seems to be a complex organic molecule. It appears to contain a biphenyl group, which is two benzene rings connected by a single bond, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The “5-Chloro” likely refers to a chlorine atom attached to the fifth carbon of the biphenyl group. The “4-piperidinylmethyl ether” likely refers to an ether linkage (an oxygen atom) connecting the fourth carbon of the biphenyl group to a piperidine ring. The “hydrochloride” likely means it’s a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The biphenyl group could potentially have a twisted or planar configuration depending on the presence of any substituents. The piperidine ring would likely have a chair conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the ether and chlorine groups, the configuration of the biphenyl group, and the conformation of the piperidine ring .Applications De Recherche Scientifique
1. Chemical Reactions and Intermediates
Research has shown that derivatives of biphenyl, like 5-Chloro[1,1'-biphenyl]-2-yl compounds, are involved in complex chemical reactions. For instance, biphenyl derivatives have been used to study the formation of oxonium ylide intermediates in reactions with ethers (Naito et al., 1996). This research is crucial for understanding the mechanisms of such chemical reactions.
2. Antimalarial Activity
Studies have explored the synthesis and antimalarial activity of related compounds, such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols (Werbel et al., 1986). These findings are significant in the field of medicinal chemistry, especially for developing new antimalarial drugs.
3. Synthesis of Complex Compounds
The synthesis of complex compounds using biphenyl structures is another area of research. For example, the synthesis of Pyridyl Polyheterocyclic Oxime-ether Schiff Bases containing biphenyl units has been documented (Hu et al., 2006). Such syntheses contribute to the development of new materials with potential applications in various fields.
4. Coordination Polymers and Magnetic Studies
Research has also been conducted on coordination polymers using compounds like ether bridged tricarboxylic acid ligands derived from biphenyl (Ahmad et al., 2012). These studies are essential for understanding the properties of new materials, especially in the context of magnetic properties.
5. Development of Anion-Exchange Membranes
In the field of energy, research has utilized poly(biphenyl piperidine) structures to construct micro-phase separation structures in anion-exchange membranes (Du et al., 2021). This work is vital for improving the performance of membranes in fuel cells.
Orientations Futures
Propriétés
IUPAC Name |
4-[(4-chloro-2-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-16-6-7-18(21-13-14-8-10-20-11-9-14)17(12-16)15-4-2-1-3-5-15;/h1-7,12,14,20H,8-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIGEJUGQLQLNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)Cl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219979-18-6 | |
| Record name | Piperidine, 4-[[(5-chloro[1,1′-biphenyl]-2-yl)oxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(3-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1424534.png)
![3-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424535.png)
![4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424536.png)

![3-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424539.png)
![Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424540.png)
![3-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424544.png)
![3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424546.png)
![3-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424547.png)
![2-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424548.png)
![Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424549.png)
![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)